Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-
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Overview
Description
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is an organic compound with the molecular formula C8H19N3OS. It is characterized by the presence of an acetamide group, an ethylthio group, and an aminoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- typically involves the reaction of ethylthioacetic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amides and thioethers.
Scientific Research Applications
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)acetamide: Shares similar structural features but lacks the ethylthio group.
N1-Acetyl Triethylenetetramine: Contains multiple amino groups and is used in similar applications.
Uniqueness
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
942292-25-3 |
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Molecular Formula |
C8H19N3OS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C8H19N3OS/c1-2-13-7-8(12)11-6-5-10-4-3-9/h10H,2-7,9H2,1H3,(H,11,12) |
InChI Key |
DSGMFIGPCWLJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)NCCNCCN |
Origin of Product |
United States |
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